1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, tetrahydro-2-(4-iodophenyl)-
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Overview
Description
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, tetrahydro-2-(4-iodophenyl)- is a heterocyclic compound that contains both triazole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, tetrahydro-2-(4-iodophenyl)- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole and pyridazine rings through cyclization reactions.
Substitution Reactions: Introduction of the 4-iodophenyl group via substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, tetrahydro-2-(4-iodophenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of the 4-iodophenyl group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazolo-pyridazine derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, tetrahydro-2-(4-iodophenyl)- involves interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-(1,2,4)Triazolo(1,2-a)pyridazine Derivatives: Compounds with similar core structures but different substituents.
Pyridazine Derivatives: Compounds containing the pyridazine ring with various functional groups.
Triazole Derivatives: Compounds containing the triazole ring with different substituents.
Uniqueness
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, tetrahydro-2-(4-iodophenyl)- is unique due to the presence of both triazole and pyridazine rings, as well as the 4-iodophenyl group. This combination of structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
58932-88-0 |
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Molecular Formula |
C12H12IN3S2 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
2-(4-iodophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dithione |
InChI |
InChI=1S/C12H12IN3S2/c13-9-3-5-10(6-4-9)16-11(17)14-7-1-2-8-15(14)12(16)18/h3-6H,1-2,7-8H2 |
InChI Key |
MGXWTLRQSWXFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=S)N(C(=S)N2C1)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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